molecular formula C11H13N3O B2599774 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline CAS No. 1245822-82-5

2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

Cat. No.: B2599774
CAS No.: 1245822-82-5
M. Wt: 203.245
InChI Key: NTMYDFHFWQFTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline” is a chemical compound with the molecular formula C11H13N3O . It is a derivative of aniline, which is substituted with a methoxy group that is further substituted with a 1-methyl-1H-pyrazol-5-yl group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an aniline group substituted with a methoxy group, which is further substituted with a 1-methyl-1H-pyrazol-5-yl group . The exact 3D structure would require further analysis, such as X-ray crystallography or computational modeling.

Scientific Research Applications

Synthesis and Biological Activity

  • Facile Synthesis and Antimicrobial Activity

    A study demonstrates a facile one-pot synthetic method for pyrazolyl-based anilines showing significant antibacterial and antifungal activity, suggesting their potential as antimicrobial agents. The synthesis involves ethyl 2-cyanoacetate, pyrazole aldehydes, and nitrostyrenes, highlighting the compounds' potential applications in biological imaging due to their fluorescence properties (Banoji et al., 2022).

  • Antiviral Evaluation

    New series of pyrazolines based on thiazolidin-4-one derivatives were synthesized and evaluated for their antiviral activity against RNA and DNA viruses, showing a marked improvement in potency and selectivity. This highlights their potential in developing antiviral therapies (Desideri et al., 2019).

Catalytic Activity and Polymerization

  • Catalytic Activity in Polymerization: A study on Zn(II) chloride complexes with N,N-bis(1H-pyrazolyl-1-methyl)aniline and derivatives revealed their catalytic activity in polymerizing methyl methacrylate (MMA), resulting in polymers with high molecular weight and narrow polydispersity indices. This suggests the compounds' utility in materials science, especially in polymer synthesis (Kim et al., 2012).

Corrosion Inhibition

  • Inhibition Against Steel Corrosion: Pyrazole derivatives were synthesized and shown to have a good inhibitory activity against the corrosion of mild steel in acidic environments. Theoretical calculations were used to discuss the stability, reactivity, and adsorption of these inhibitors, indicating their potential as effective corrosion inhibitors (Chadli et al., 2020).

Chemical and Physical Properties

  • Synthesis and Characterization of Pyrazole Derivatives: Research into the synthesis and spectral evaluation of 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles has been conducted. This work includes characterizing the novel substituted pyrazoles through spectral studies and elemental analysis, contributing to the knowledge of their chemical and physical properties (Pareek et al., 2010).

Properties

IUPAC Name

2-[(2-methylpyrazol-3-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-9(6-7-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMYDFHFWQFTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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